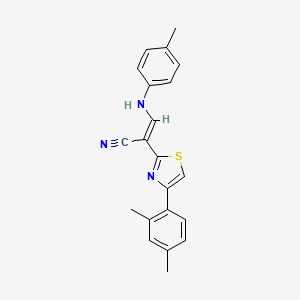
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and an acrylonitrile moiety conjugated with a p-tolylamino group. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution Reaction: The 2,4-dimethylphenyl group is introduced through a substitution reaction, where a suitable precursor like 2,4-dimethylphenyl bromide reacts with the thiazole derivative.
Acrylonitrile Addition: The acrylonitrile moiety is added through a Knoevenagel condensation reaction, where the thiazole derivative reacts with p-tolylamine and malononitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Researchers study this compound to understand its interactions with biological targets and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the production of high-performance materials.
作用机制
The mechanism of action of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and the acrylonitrile group are key structural features that contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)acetonitrile: Lacks the (E)-configuration and the p-tolylamino group.
(E)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Similar structure but with a phenylamino group instead of a p-tolylamino group.
(E)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile: Similar structure but with a m-tolylamino group instead of a p-tolylamino group.
Uniqueness
The uniqueness of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile lies in its specific (E)-configuration and the combination of substituents on the thiazole and acrylonitrile moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its specific geometric isomerism and functional groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry.
属性
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-14-4-7-18(8-5-14)23-12-17(11-22)21-24-20(13-25-21)19-9-6-15(2)10-16(19)3/h4-10,12-13,23H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCMFVKKSWCFKB-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














